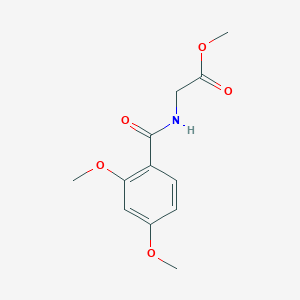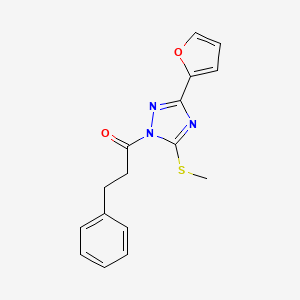![molecular formula C18H19N3O2S B5773023 N-[4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide](/img/structure/B5773023.png)
N-[4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]propanamide, commonly known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides, which are known to play important roles in the regulation of various physiological processes, including neurotransmission, cardiovascular function, and immune response.
Wirkmechanismus
PACAP-27 exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the brain and other tissues and are involved in the regulation of various physiological processes, including neurotransmission, inflammation, and immune response.
Biochemical and physiological effects:
PACAP-27 has been shown to have a wide range of biochemical and physiological effects, including the regulation of neurotransmitter release, modulation of ion channels, and regulation of gene expression. PACAP-27 has also been shown to have anti-inflammatory and immunomodulatory effects, and to promote cell survival and regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PACAP-27 is its high specificity for the PAC1 receptor, which allows for targeted modulation of neuronal activity. However, one limitation of PACAP-27 is its short half-life, which can limit its effectiveness in vivo. Additionally, the synthesis and purification of PACAP-27 can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on PACAP-27. One area of interest is the development of more stable analogs of PACAP-27 that can be used for in vivo studies. Another area of interest is the investigation of the role of PACAP-27 in other physiological processes, such as cardiovascular function and immune response. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of PACAP-27 and to identify potential therapeutic applications in neurological disorders.
Synthesemethoden
PACAP-27 can be synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is then purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
PACAP-27 has been studied extensively for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Studies have shown that PACAP-27 can protect neurons from oxidative stress, inflammation, and apoptosis, and promote neuronal survival and regeneration.
Eigenschaften
IUPAC Name |
N-[4-[(2-phenylacetyl)carbamothioylamino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-16(22)19-14-8-10-15(11-9-14)20-18(24)21-17(23)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBZJHHKSPPBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)



![2-[(4-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5772977.png)
![3-{[(4-carboxyphenyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5772984.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5772989.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5772994.png)


![1-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5773025.png)
![1-[(benzylthio)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5773028.png)

